molecular formula C11H7F2N B1420973 3-(3,4-Difluorophenyl)pyridine CAS No. 1214376-40-5

3-(3,4-Difluorophenyl)pyridine

Cat. No.: B1420973
CAS No.: 1214376-40-5
M. Wt: 191.18 g/mol
InChI Key: FJSSLLWBMYKGDJ-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)pyridine: is an organic compound that belongs to the pyridine family. It is characterized by the presence of a pyridine ring substituted with a 3,4-difluorophenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)pyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with a fluorinated benzene derivative. One common method is the reaction of 3-chloro-4,5-difluoropyridine with a suitable nucleophile, such as potassium fluoride, under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through flash chromatography and handling under controlled environments to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Difluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-(3,4-Difluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(3,4-difluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSSLLWBMYKGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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